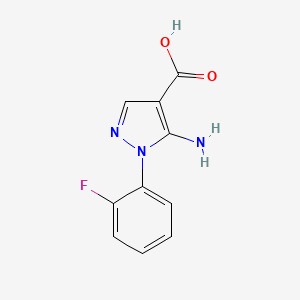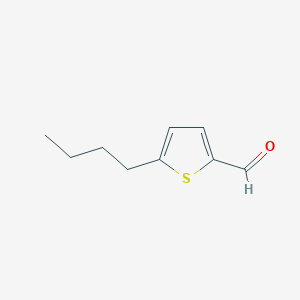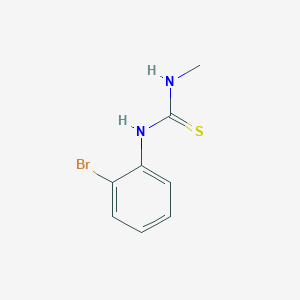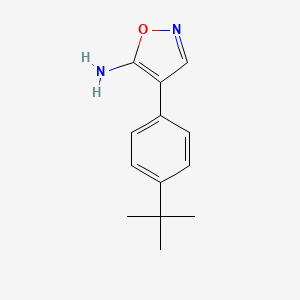
2-Bromo-3,3-dimethylbutanamide
Overview
Description
2-Bromo-3,3-dimethylbutanamide is a chemical compound that is structurally related to various brominated organic compounds discussed in the literature. While the specific compound 2-Bromo-3,3-dimethylbutanamide is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds. For instance, the presence of a bromine atom and amide functional group suggests that it may have interesting reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For example, the synthesis of antipyrine derivatives with bromine substituents has been reported, indicating that brominated amides can be synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of organotin bromides suggests that bromine-containing compounds can be prepared using various organic synthesis techniques . These methods could potentially be adapted for the synthesis of 2-Bromo-3,3-dimethylbutanamide.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as evidenced by the X-ray structure characterization of antipyrine derivatives and the disordered nature of the crystal structure of 2,3-dibromo-2,3-dimethylbutane . The presence of bromine can influence the molecular conformation and crystal packing, which is often stabilized by various intermolecular interactions such as hydrogen bonds and π-interactions .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene can function as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, indicating that brominated compounds can be used as intermediates in the synthesis of more complex molecules . Additionally, brominated reagents have been used for selective bromination of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For example, the solubility behavior of organotin bromides in different solvents has been described, which could be relevant for understanding the solubility of 2-Bromo-3,3-dimethylbutanamide . Vibrational and conformational analyses of bromo- and chloro-dimethylbutanes provide insights into the vibrational modes and stable conformations of such compounds . The gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide demonstrates the reactivity of brominated alcohols under certain conditions .
Scientific Research Applications
Herbicidal Activity
2-Bromo-3,3-dimethylbutanamide demonstrates significant herbicidal activity. A study showed that the crystal structure of certain isomers of this compound, such as N-(l'-methyl-l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide and (2R, 1'S)-(-)-N-(l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide, is vital to its effectiveness. The herbicidal activity varies against different plants, with a notable difference in sensitivity between Scirpus juncoides and Echinochloa crus-galli (Osamu et al., 2010).
Spectroscopic Properties Study
In another research domain, the structural and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone, a variant of 2-Bromo-3,3-dimethylbutanamide, were examined. This study involved theoretical and experimental analysis of its geometric structure and electronic properties, contributing to the understanding of its absorption and fluorescence spectra. Such research is crucial in developing materials with specific electronic and optical properties (E. Kirilova et al., 2018).
Synthesis of Anti-Inflammatory Agents
The compound also finds application in the synthesis of medically significant molecules. For instance, 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen, can be synthesized using 2-bromo-3,3-dimethylbutanamide. Such syntheses are vital in pharmaceutical manufacturing, highlighting the compound's role in drug development (Wei-Ming Xu & Hong-Qiang He, 2010).
Catalytic Applications
This compound is also used in catalysis. A study demonstrated its use in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its utility as a catalyst. This application is significant in various chemical reactions and industrial processes (A. Khazaei et al., 2016).
properties
IUPAC Name |
2-bromo-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXPZSSUCGOIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947981 | |
| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3-dimethylbutanamide | |
CAS RN |
25117-56-0 | |
| Record name | Butyramide, 2-bromo-3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)


